molecular formula C24H16FN3O2 B4639237 (2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile

(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile

Cat. No.: B4639237
M. Wt: 397.4 g/mol
InChI Key: LJIFTACTDFWUAU-UNOMPAQXSA-N
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Description

(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile is a synthetic organic compound characterized by its unique structural features. It contains a fluorophenyl group, a nitrobenzyl group, and an indole moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-nitrobenzyl bromide in the presence of a base.

    Formation of the Enenitrile Moiety: The final step involves the Knoevenagel condensation reaction between the indole derivative and 3-fluorobenzaldehyde in the presence of a base such as piperidine, resulting in the formation of the enenitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3-chlorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
  • (2E)-2-(3-bromophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
  • (2E)-2-(3-methylphenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-[1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c25-21-5-3-4-18(13-21)19(14-26)12-20-16-27(24-7-2-1-6-23(20)24)15-17-8-10-22(11-9-17)28(29)30/h1-13,16H,15H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIFTACTDFWUAU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C(/C#N)\C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
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(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
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(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
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(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
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(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile
Reactant of Route 6
(2E)-2-(3-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enenitrile

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